molecular formula C7H6F2OS B2902534 4,5-Difluoro-2-methoxy-benzenethiol CAS No. 2168380-50-3

4,5-Difluoro-2-methoxy-benzenethiol

Cat. No.: B2902534
CAS No.: 2168380-50-3
M. Wt: 176.18
InChI Key: FSNQJWBDKSKSQE-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxy-benzenethiol is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxy-benzenethiol typically involves the following steps:

  • Starting Material: The synthesis begins with 4,5-difluoro-2-methoxybenzene as the starting material.

  • Halogenation: The benzene ring undergoes halogenation to introduce fluorine atoms at the 4 and 5 positions.

  • Thiolation: Finally, the thiol group (-SH) is introduced at the benzene ring through a thiolation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methoxy-benzenethiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding thiol derivatives.

  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃), while nucleophilic substitution reactions may involve strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Brominated or chlorinated derivatives.

Scientific Research Applications

4,5-Difluoro-2-methoxy-benzenethiol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

4,5-Difluoro-2-methoxy-benzenethiol is similar to other difluorinated benzenethiols, such as 2,4-difluorobenzenethiol and 2,6-difluorobenzenethiol. its unique combination of fluorine and methoxy groups provides distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2,4-Difluorobenzenethiol

  • 2,6-Difluorobenzenethiol

  • 2,4-Difluorothiophenol

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Properties

IUPAC Name

4,5-difluoro-2-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNQJWBDKSKSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168380-50-3
Record name 4,5-difluoro-2-methoxybenzene-1-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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